4-Bromo-3-fluorostyrene
Overview
Description
4-Bromo-3-fluorostyrene is an organic compound that belongs to the class of halogenated styrenes It is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the third position on the benzene ring of styrene
Scientific Research Applications
4-Bromo-3-fluorostyrene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to create bioactive molecules for studying biological pathways and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of advanced materials, including specialty polymers and coatings
Safety and Hazards
Future Directions
A related compound, poly(4-fluorostyrene), has been used as a high-performance dielectric electret for organic field effect transistors (OFETs) and non-volatile memories . This suggests potential applications for 4-Bromo-3-fluorostyrene in the field of electronics.
Relevant Papers The search results included a paper on the synthesis and characterization of novel copolymers of 4-fluorostyrene , and a paper on the use of poly(4-fluorostyrene) as a high-performance dielectric electret . These papers could provide further insights into the properties and potential applications of this compound.
Mechanism of Action
Mode of Action
The mode of action of 4-Bromo-3-fluorostyrene involves its interaction with other reactants in chemical reactions. For instance, styrene derivatives can participate in reactions such as nitration, bromination, and conversion from the nitro group to an amine . In these reactions, this compound can act as an electrophile, reacting with nucleophiles .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. For example, it can participate in reactions such as nitration, bromination, and conversion from the nitro group to an amine, leading to the synthesis of new compounds .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various chemical reactions, such as bromination and nitration
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that the compound interacts with certain enzymes or cofactors and may influence metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluorostyrene can be synthesized through several methods, one of which involves the halogenation of styrene derivatives. A common approach is the bromination of 3-fluorostyrene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluorostyrene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce a variety of substituted styrenes.
Comparison with Similar Compounds
- 4-Bromo-2-fluorostyrene
- 4-Bromo-3-chlorostyrene
- 3-Bromo-4-fluorostyrene
Comparison: 4-Bromo-3-fluorostyrene is unique due to the specific positioning of the bromine and fluorine atoms, which affects its reactivity and the types of reactions it can undergo. Compared to 4-Bromo-2-fluorostyrene, the position of the fluorine atom in this compound leads to different electronic effects and steric hindrance, influencing its behavior in substitution and coupling reactions. Similarly, the presence of different halogens in compounds like 4-Bromo-3-chlorostyrene results in variations in reactivity and applications .
Properties
IUPAC Name |
1-bromo-4-ethenyl-2-fluorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRVXFZYXPTEOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.